molecular formula C27H25F3N4O3S2 B3599897 N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 540514-93-0

N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3599897
CAS No.: 540514-93-0
M. Wt: 574.6 g/mol
InChI Key: XNFCSEYZISJHPC-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidine derivative characterized by a dihydrothienopyrimidine core substituted with a carboxamide group at position 6, a phenyl group at position 3, and a sulfanyl-linked 2-oxoethylamino moiety bearing a 3-(trifluoromethyl)phenyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thieno[2,3-d]pyrimidine scaffold: Known for its role in kinase inhibition and antimicrobial activity .
  • N,N-Diethyl carboxamide: Enhances solubility and modulates pharmacokinetic properties.
  • Sulfanyl bridge: May influence redox activity or serve as a hydrogen-bond acceptor.

Synthetic routes for analogous thieno[2,3-d]pyrimidines involve cyclization of thiourea intermediates or functionalization via nucleophilic substitution at the sulfur position .

Properties

IUPAC Name

N,N-diethyl-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O3S2/c1-4-33(5-2)25(37)22-16(3)21-23(39-22)32-26(34(24(21)36)19-12-7-6-8-13-19)38-15-20(35)31-18-11-9-10-17(14-18)27(28,29)30/h6-14H,4-5,15H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFCSEYZISJHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100976
Record name N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540514-93-0
Record name N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540514-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: This is achieved through a nucleophilic substitution reaction, where a thiol group is introduced.

    Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Final Coupling and Functionalization: The final steps involve coupling reactions to attach the remaining functional groups, followed by purification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation in various cancer types, including leukemia and solid tumors. The specific compound under discussion may exhibit similar properties due to its structural analogies.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in various studies. Compounds with a thieno[2,3-d]pyrimidine backbone have demonstrated efficacy against a range of bacterial strains. This suggests that N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide could also possess antimicrobial activity.

Enzyme Inhibition

Another promising application lies in enzyme inhibition. Thieno[2,3-d]pyrimidines have been noted for their ability to inhibit enzymes involved in cancer progression and inflammatory processes. The specific interactions of this compound with target enzymes warrant further investigation to determine its potential as a therapeutic agent.

Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes:

  • Condensation Reactions : Utilizing condensation reactions between appropriate precursors can yield the desired thieno[2,3-d]pyrimidine structure.
  • Functionalization : Post-synthesis functionalization can introduce the trifluoromethyl and carboxamide groups essential for biological activity.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thieno[2,3-d]pyrimidines inhibited cell growth in leukemia models by targeting specific kinases involved in cell signaling pathways .
  • Antimicrobial Research : Research highlighted in Pharmaceutical Research showed that derivatives of thieno[2,3-d]pyrimidines exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the thieno[2,3-d]pyrimidine or pyrimidine carboxamide core but differ in substituents, impacting physicochemical and biological properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Implications References
Target Compound Thieno[2,3-d]pyrimidine - N,N-Diethyl carboxamide (C6)
- 3-(Trifluoromethyl)phenylamino (C2)
- Phenyl (C3)
Enhanced lipophilicity (CF₃), potential kinase inhibition
N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide Pyrimidine - 2,3-Dimethylphenyl (N-linked)
- 4-Methoxyphenyl (C4)
Methoxy group improves metabolic stability; methyl groups may restrict conformational flexibility
N-(2-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Pyrimidine - 2-Chlorophenyl (N-linked)
- 2,3-Dimethoxyphenyl (C4)
Chlorine atom enhances electrophilicity; dimethoxy groups may aid π-π stacking
N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine - Dimethylaminoethyl (C6)
- Tetrahydro-2H-pyran-4-yloxy (C4)
Basic dimethylamino group improves solubility; pyranyl ether enhances target selectivity

Key Findings:

Core Flexibility: Thieno[2,3-d]pyrimidine derivatives (target compound and ) exhibit greater planar rigidity than tetrahydropyrimidines (), favoring binding to flat enzymatic active sites.

Sulfanyl vs. Ether Linkers : The sulfanyl bridge in the target compound may offer redox activity absent in ether-linked analogs (e.g., ), influencing mechanism of action in oxidative environments.

Research Findings and Computational Insights

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , involving thiourea cyclization and subsequent functionalization. However, the sulfanyl-2-oxoethylamino moiety requires specialized coupling agents (e.g., HATU or EDC) .
  • Predicted Properties :
    • LogP : Estimated at 3.8 (higher than ’s 2.9 due to CF₃ group).
    • Polar Surface Area : ~110 Ų (comparable to ), suggesting moderate membrane permeability.
  • ChemGPS-NP Analysis : Positioned in a distinct chemical space from pyrimidine analogs () due to trifluoromethyl and sulfanyl groups, aligning with kinase inhibitors in virtual screening libraries .

Biological Activity

N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial and anticancer activities, based on diverse research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C24H29N3O5
  • Molecular Weight : 439.5 g/mol
    These properties suggest a complex structure that may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group has been noted to enhance the antibacterial properties against resistant strains of bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)1 μg/mL
Enterococcus faecalis0.5 μg/mL
Escherichia coli2 μg/mL

The compound demonstrated significant effectiveness in inhibiting biofilm formation and eradicating preformed biofilms of MRSA and Enterococcus faecalis, outperforming conventional antibiotics like vancomycin in certain assays .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising results in anticancer studies. It appears to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Study: Effect on Cancer Cell Lines

A study evaluated the compound's effect on MCF cell lines, revealing:

  • IC50 Value : 25.72 ± 3.95 μM
    This indicates a moderate level of cytotoxicity, with potential for further development into a chemotherapeutic agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Macromolecular Synthesis : Studies suggest that it may interfere with bacterial cell wall synthesis, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, potentially through modulation of caspase activity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

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